molecular formula C8H3Cl2F5O B1403919 1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene CAS No. 1417568-26-3

1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene

Cat. No.: B1403919
CAS No.: 1417568-26-3
M. Wt: 281 g/mol
InChI Key: BZEDYFAUYCXARX-UHFFFAOYSA-N
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Description

1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene typically involves the introduction of chloro and difluoromethoxy groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with chlorinating agents and difluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, and thiols. Conditions typically involve the use of polar solvents and moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often in the presence of bases and solvents like toluene or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of electronegative fluorine and chlorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    1-Chloro-4-(trifluoromethyl)benzene: Similar in structure but lacks the difluoromethoxy group.

    4-Chlorobenzotrifluoride: Another related compound with similar applications but different reactivity.

    2-Chloro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness: 1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene is unique due to the presence of both chloro and difluoromethoxy groups, which impart distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1-chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-6-2-1-4(16-8(10,14)15)3-5(6)7(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDYFAUYCXARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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